

SGC-GAK-1: A Comparative Guide to its Kinome Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinome selectivity of **SGC-GAK-1**, a potent and selective inhibitor of Cyclin G-associated kinase (GAK). The data presented here is intended to assist researchers in interpreting experimental results and designing future studies.

Executive Summary

SGC-GAK-1 is a chemical probe for GAK with a high binding affinity, demonstrating a dissociation constant (Kd) of 1.9 nM.[1] Extensive kinome-wide screening has revealed its high selectivity. This guide presents the available kinome scan data for **SGC-GAK-1**, comparing its binding affinity for GAK against other kinases. We also provide data for relevant control compounds: **SGC-GAK-1**N, a structurally related negative control, and HY-19764, a potent RIPK2 inhibitor that does not inhibit GAK. This allows for a thorough assessment of on- and off-target effects in cellular assays.

Kinome Scan Data Comparison

The following table summarizes the binding affinities of **SGC-GAK-1** and control compounds for GAK and key off-target kinases as determined by the KINOMEscan® assay. The data demonstrates the high selectivity of **SGC-GAK-1** for GAK.

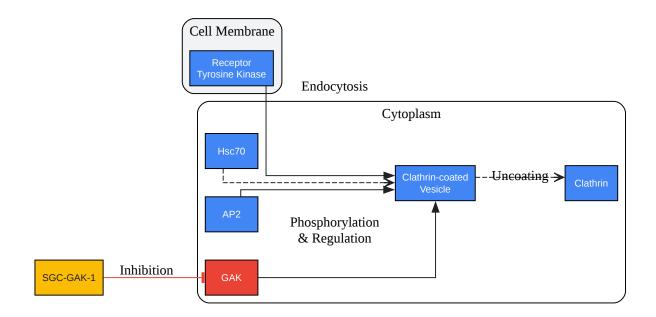


Kinase Target	SGC-GAK-1	SGC-GAK-1N	HY-19764
GAK	Kd = 1.9 nM[1]	>10,000 nM (estimated)	>10,000 nM[1][2]
RIPK2	Kd = 110 nM[1]	Not Available	IC50 = 2.2 nM
ADCK3	Kd = 190 nM	Not Available	Not Available
NLK	Kd = 520 nM	Not Available	Not Available

Note: A KINOMEscan assay of **SGC-GAK-1** at a concentration of 1 μ M showed that no other kinases bound within 30-fold of the Kd for GAK.

Signaling Pathway and Experimental Workflow

To visualize the experimental process and the context of GAK signaling, the following diagrams are provided.



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Assay Preparation Test Compound DNA-tagged Kinase Immobilized Ligand (e.g., SGC-GAK-1) Binding Reaction Incubation: Kinase, Ligand, Compound Mixture Quantification Wash unbound kinase Elute bound kinase qPCR of DNA tag Data Analysis Determine amount of bound kinase vs. control

Figure 1: Simplified GAK signaling in clathrin-mediated endocytosis.

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References

- 1. Probe SGC-GAK-1 | Chemical Probes Portal [chemicalprobes.org]
- 2. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
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